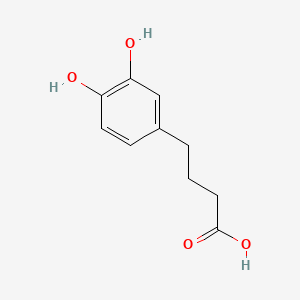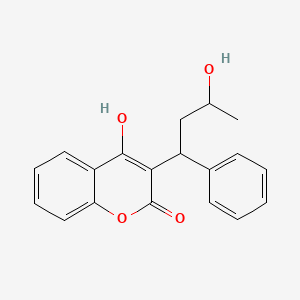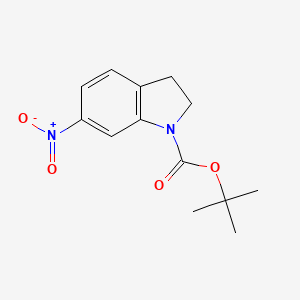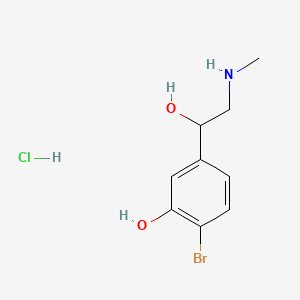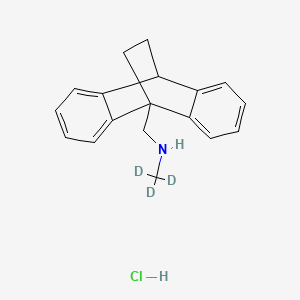
3-O-Methyl-L-DOPA-d3 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl-L-DOPA-d3 Methyl Ester is a deuterium-labeled analogue of 3-O-Methyl-L-DOPA Methyl Ester. This compound is primarily used in research to study the metabolism and pharmacokinetics of L-DOPA derivatives. It is a stable isotope-labeled compound, which makes it useful in various analytical techniques, including mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-L-DOPA-d3 Methyl Ester involves the methylation of L-DOPA followed by esterification. The deuterium labeling is introduced during the methylation step. The typical reaction conditions include the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to avoid any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Methyl-L-DOPA-d3 Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-O-Methyl-L-DOPA-d3 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in mass spectrometry for the quantification of L-DOPA and its metabolites.
Biology: The compound is used to study the metabolic pathways of L-DOPA in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of L-DOPA derivatives, which are crucial in the treatment of Parkinson’s disease.
Industry: It is used in the development of new drugs and therapeutic agents targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 3-O-Methyl-L-DOPA-d3 Methyl Ester involves its metabolism by catechol-O-methyltransferase (COMT) to form 3-O-Methyl-L-DOPA. This process competes with the metabolism of L-DOPA, thereby affecting the levels of dopamine in the brain. The compound acts as a competitive inhibitor of L-DOPA and dopamine, influencing their pharmacodynamics.
Comparaison Avec Des Composés Similaires
3-O-Methyl-L-DOPA: The non-deuterated analogue, which is also a metabolite of L-DOPA.
L-DOPA: The parent compound used in the treatment of Parkinson’s disease.
3-Methoxy-L-tyrosine: Another derivative of L-DOPA with similar metabolic pathways.
Uniqueness: 3-O-Methyl-L-DOPA-d3 Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it distinguishable from its non-labeled counterparts in mass spectrometry, allowing for precise quantification and tracking in metabolic studies.
Propriétés
Numéro CAS |
1795785-77-1 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
228.262 |
Nom IUPAC |
methyl (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1/i1D3 |
Clé InChI |
OSGOAQVFZXVPBZ-TUWYYBGVSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |
Synonymes |
3-Methoxy-d3-L-tyrosine Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)
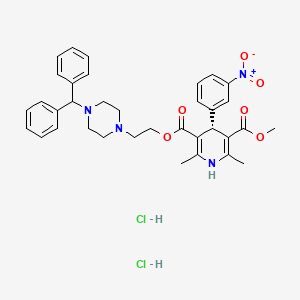

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)

